Cas no 2034472-90-5 (Benzyl (2-(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)carbamate)

Benzyl (2-(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)carbamate is a synthetic organic compound featuring a pyrrolidine core functionalized with a 3-chloropyridin-4-yl ether group and a carbamate-protected amine. Its structural complexity makes it a valuable intermediate in pharmaceutical and agrochemical research, particularly for the development of biologically active molecules. The presence of both a chloropyridinyl ether and a carbamate moiety enhances its potential for selective reactivity, enabling applications in targeted synthesis. The compound’s stability under standard conditions and well-defined reactivity profile facilitate its use in multi-step synthetic routes. Its purity and consistent performance make it suitable for precision-driven research in medicinal chemistry and drug discovery.
Benzyl (2-(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)carbamate structure
2034472-90-5 structure
Product Name:Benzyl (2-(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)carbamate
CAS No:2034472-90-5
MF:C19H20ClN3O4
MW:389.832803726196
CID:5977843
PubChem ID:119100270
Update Time:2025-11-05

Benzyl (2-(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)carbamate Chemical and Physical Properties

Names and Identifiers

    • 2034472-90-5
    • benzyl N-[2-[3-(3-chloropyridin-4-yl)oxypyrrolidin-1-yl]-2-oxoethyl]carbamate
    • benzyl (2-(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)carbamate
    • F6476-6056
    • benzyl N-(2-{3-[(3-chloropyridin-4-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)carbamate
    • AKOS026701270
    • Benzyl (2-(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)carbamate
    • Inchi: 1S/C19H20ClN3O4/c20-16-10-21-8-6-17(16)27-15-7-9-23(12-15)18(24)11-22-19(25)26-13-14-4-2-1-3-5-14/h1-6,8,10,15H,7,9,11-13H2,(H,22,25)
    • InChI Key: RPINMBBHQCJDFB-UHFFFAOYSA-N
    • SMILES: ClC1C=NC=CC=1OC1CN(C(CNC(=O)OCC2C=CC=CC=2)=O)CC1

Computed Properties

  • Exact Mass: 389.1142338g/mol
  • Monoisotopic Mass: 389.1142338g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 7
  • Complexity: 501
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 80.8Ų

Benzyl (2-(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)carbamate Pricemore >>

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Additional information on Benzyl (2-(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)carbamate

Comprehensive Overview of Benzyl (2-(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)carbamate (CAS No. 2034472-90-5)

Benzyl (2-(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)carbamate is a specialized organic compound with significant potential in pharmaceutical and agrochemical research. Its unique molecular structure, featuring a pyrrolidine core linked to a 3-chloropyridin-4-yl moiety, makes it a subject of interest for scientists exploring novel bioactive molecules. The compound's CAS No. 2034472-90-5 serves as a critical identifier in chemical databases, ensuring precise tracking in research and development workflows.

In recent years, the demand for heterocyclic compounds like this has surged due to their versatility in drug discovery. Researchers are particularly intrigued by its potential as a kinase inhibitor or enzyme modulator, topics frequently searched in academic and industrial circles. The carbamate functional group in its structure is often associated with enhanced metabolic stability, a hot topic in medicinal chemistry discussions. This aligns with trending searches on "improving drug half-life" and "targeted molecular design."

The compound's synthetic pathway involves multi-step organic reactions, including N-alkylation and etherification, which are widely studied in modern process chemistry. Laboratories optimizing such protocols often search for "green chemistry alternatives" or "catalytic efficiency," reflecting the industry's shift toward sustainable practices. Its benzyl-protected carbamate segment also sparks interest in protective group strategies, a recurring theme in organic synthesis forums.

From an analytical perspective, Benzyl (2-(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)carbamate requires advanced characterization techniques like NMR spectroscopy and high-resolution mass spectrometry. These methods dominate search queries such as "structural elucidation of complex molecules" or "impurity profiling," highlighting its relevance in quality control. The compound's chromatographic behavior is another area of exploration, especially for researchers investigating "HPLC method development" for structurally similar APIs.

In the context of intellectual property, this compound has appeared in patent literature related to crop protection and therapeutic applications. This connects to trending searches on "agrochemical innovation" and "small molecule patents," underscoring its cross-disciplinary appeal. Its chloropyridine component is frequently discussed in forums about "bioisosteres" and "molecular hybridization," techniques gaining traction in drug design communities.

As the scientific community increasingly focuses on structure-activity relationships (SAR), derivatives of this compound are being explored for their pharmacophore features. This resonates with frequent queries about "molecular docking studies" and "lead optimization." The pyrrolidine-oxygen linker in its architecture is particularly noteworthy, as such motifs are actively researched for their conformational effects on receptor binding.

In conclusion, Benzyl (2-(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)carbamate represents a compelling case study in contemporary chemical research. Its multifaceted applications and structural complexity align perfectly with today's scientific priorities, from computational chemistry to translational research, making it a compound worth watching in peer-reviewed literature and industry developments.

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